Ebmi-13B is synthesized through specific chemical reactions involving imidazole derivatives. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their diverse biological properties. The compound's systematic name is 4,4’-Ethylenebis(2-methyl-1H-imidazole), and it is recognized for its potential therapeutic applications, particularly as an antitumor agent .
The synthesis of Ebmi-13B typically involves the cyclization of amido-nitriles or the reaction of 2-methylimidazole with ethylene dibromide under basic conditions. A common synthetic route includes:
The molecular structure of Ebmi-13B features a central ethylene bridge connecting two 2-methylimidazole units. The key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed for structural elucidation, confirming the presence of characteristic functional groups associated with imidazole derivatives .
Ebmi-13B can undergo various chemical reactions that enhance its utility in synthetic organic chemistry:
The mechanism of action for Ebmi-13B, particularly in biological contexts, involves its interaction with cellular targets that are critical for tumor growth inhibition.
Ebmi-13B possesses several notable physical and chemical properties:
Ebmi-13B has potential applications across various scientific domains:
Ebmi-13B is systematically identified through multiple nomenclature systems and registry identifiers:
Table 1: Chemical Identifiers of Ebmi-13B
Identifier Type | Value |
---|---|
CAS Registry Number | 21202-53-9 |
IUPAC Name | 1,2-bis(2-methyl-1H-imidazol-5-yl)ethane |
Molecular Formula | C₁₀H₁₄N₄ |
SMILES | CC1=NC(CCC2=CNC(C)=N2)=CN1 |
InChI Key | LHALMCZSDHJVTJ-UHFFFAOYSA-N |
Canonical SMILES | CC1NC=C(CCC2=CNC(C)=N2)N=1 |
The compound's identifiers confirm its symmetrical dimeric structure featuring two 2-methylimidazole rings connected by an ethylene bridge [1]. This configuration enables dual coordination sites for metal ion interactions, critical for targeting zinc-dependent CA isozymes.
Ebmi-13B possesses a molecular weight of 190.25 g/mol and exhibits the following key characteristics:
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Methodology |
---|---|---|
log P (Octanol-Water) | 0.82 | Computational Estimation |
Hydrogen Bond Donors | 2 | Molecular Structure |
Hydrogen Bond Acceptors | 4 | Molecular Structure |
Rotatable Bonds | 3 | Molecular Structure |
Topological Polar Surface Area | 54.8 Ų | Computational Modeling |
Ebmi-13B emerged during a pivotal shift in CA research (1980s–2000s), when studies transitioned from broad-spectrum inhibitors to isozyme-specific modulators:
Ebmi-13B demonstrates preferential activation profiles across CA isozymes, attributable to structural complementarity:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: